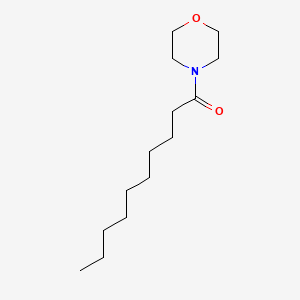

N-Decanoylmorpholine

Description

Contextual Significance of N-Acylmorpholine Compounds in Chemical Research

N-acylmorpholine compounds are a class of amides that incorporate the morpholine (B109124) heterocyclic motif. This structural feature often imparts desirable physicochemical properties, such as modulating solubility and brain permeability in drug candidates. nih.govacs.org The morpholine ring can improve pharmacokinetic profiles and is found in numerous approved drugs for central nervous system diseases. nih.govacs.org In chemical research, the N-acylmorpholine framework is explored for various applications. For instance, derivatives have been synthesized and investigated for their potential as antifungal agents. nih.gov They also serve as important intermediates in the synthesis of agricultural fungicides and other complex molecules. chemicalbook.com The stability and reactivity of the N-acylmorpholine group make it a versatile component in the design of new bioactive molecules and functional materials. researchgate.netresearchgate.netgoogle.com

Historical Evolution of Research on Fatty Acid Amides and Morpholine Derivatives

Research into fatty acid amides has a rich history, with early interest in the mid-20th century focusing on their industrial applications as detergents, lubricants, and plasticizers due to their surface-active properties. gerli.com The first non-sphingosine-based fatty acid amide, N-palmitoylethanolamine, was identified in 1957 as an anti-inflammatory agent. gerli.com This discovery marked the beginning of recognizing the specific biological roles of these compounds, a field that gained renewed momentum with the discovery of N-arachidonoylethanolamine (anandamide), an endogenous cannabinoid neurotransmitter. gerli.comscielo.br

Morpholine derivatives have a similarly long history of use. Morpholine itself, produced by the dehydration of diethanolamine (B148213) or the reaction of diethylene glycol with ammonia, is a versatile solvent and chemical intermediate. nih.gov Its derivatives have been widely used as corrosion inhibitors in steam systems, and its reaction with fatty acids produces emulsifying agents for water-resistant waxes and polishes. nih.gov The convergence of these two areas of research—fatty acid chemistry and morpholine chemistry—led to the investigation of compounds like N-Decanoylmorpholine, which combine features of both parent structures. ontosight.ai

Overview of Current Academic Research Trajectories for this compound

Current research on this compound is varied, highlighting its presence in natural products and its potential in chemical processing. Gas chromatography-mass spectrometry (GC-MS) analyses have identified this compound as a constituent in the ethanolic extracts of fruits like Limonia acidissima. scholarsportal.infonih.gov Its identification in plant matter suggests potential roles in phytochemistry and natural product chemistry.

In the field of chemical engineering, this compound has been studied as a novel extractant. Research has explored its efficiency in extracting Uranium(VI) from aqueous nitric acid solutions, indicating a potential application in nuclear fuel reprocessing or waste treatment. researchgate.net Studies have also investigated its stability under gamma radiation to assess its suitability for use in radioactive environments. sciengine.com Furthermore, this compound has been detected in the biocrude oil produced from the hydrothermal liquefaction of diatoms, a process for creating biofuels. nrel.gov

Structure

3D Structure

Properties

IUPAC Name |

1-morpholin-4-yldecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO2/c1-2-3-4-5-6-7-8-9-14(16)15-10-12-17-13-11-15/h2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAOANAATJZWTSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201023 | |

| Record name | Morpholine, 4-decanoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5299-65-0 | |

| Record name | 1-(4-Morpholinyl)-1-decanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5299-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4-decanoyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005299650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5299-65-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4-decanoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Decanoylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Decanoylmorpholine and Analogues

Novel Synthetic Routes and Optimization Studies for N-Decanoylmorpholine

The exploration of new synthetic pathways is crucial for improving efficiency, scalability, and sustainability in chemical manufacturing. hilarispublisher.com Traditional synthesis of this compound typically involves the reaction of morpholine (B109124) with an activated form of decanoic acid, such as decanoyl chloride or decanoic anhydride. While effective, these methods can generate stoichiometric byproducts (e.g., HCl) that require neutralization and disposal.

Modern synthetic chemistry seeks to overcome these limitations through the development of novel routes. hilarispublisher.com One area of advancement is the direct coupling of decanoic acid and morpholine using various coupling agents that activate the carboxylic acid in situ. Another approach involves transition-metal catalysis, which can enable amide formation under milder conditions. hilarispublisher.commdpi.com

Optimization studies are critical for maximizing the yield and purity of this compound while minimizing costs and environmental impact. organic-chemistry.org This involves the systematic variation of reaction parameters to identify the ideal conditions. For the synthesis of this compound, a typical optimization study might investigate the impact of solvent polarity, reaction temperature, and the molar ratio of reactants and catalysts. nih.gov For instance, a study could compare reaction outcomes in a traditional solvent like dichloromethane (B109758) versus a greener solvent like 2-methyltetrahydrofuran.

Table 1: Hypothetical Optimization Parameters for this compound Synthesis

| Parameter Varied | Conditions Tested | Expected Outcome on Yield/Purity |

|---|---|---|

| Activating Agent | Carbodiimides (e.g., DCC, EDC), Phosphonium salts (e.g., PyBOP), Acyl Chloride | Comparison of reaction time, yield, and ease of purification. |

| Solvent | Dichloromethane, Acetonitrile, Toluene, 2-Methyltetrahydrofuran (2-MeTHF) | Determination of optimal solvent for solubility and reactivity; identifies greener alternatives. |

| Temperature | 0 °C, Ambient Temperature (25 °C), 50 °C, 80 °C | Identification of the minimum energy requirement for efficient conversion, minimizing side reactions. |

| Reactant Ratio | 1:1, 1:1.2, 1.2:1 (Acid:Amine) | Fine-tuning stoichiometry to maximize conversion of the limiting reagent and simplify purification. |

| Catalyst Loading | 0.1 mol%, 1 mol%, 5 mol% (for catalytic routes) | Finding the lowest possible catalyst amount that maintains a high reaction rate, reducing cost. |

This interactive table illustrates parameters that would be systematically varied in a study to optimize the synthesis of this compound.

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanism is fundamental to controlling and optimizing the synthesis of this compound. The formation of the amide bond, in this case, proceeds through a nucleophilic acyl substitution pathway. In this mechanism, the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated decanoic acid derivative.

This attack forms a tetrahedral intermediate. The subsequent collapse of this unstable intermediate expels a leaving group (e.g., a chloride ion from decanoyl chloride or a urea (B33335) byproduct from a carbodiimide (B86325) activator), resulting in the formation of the stable amide bond of this compound.

Several factors can influence the kinetics and outcome of this reaction. The pH of the reaction medium is crucial; acidic conditions can protonate the morpholine, rendering it non-nucleophilic, while basic conditions might affect the stability of the reactants or intermediates. ucanr.edueeer.org The nature of the leaving group on the activated decanoic acid also plays a significant role; a better leaving group leads to a faster reaction rate. While detailed mechanistic studies specifically for this compound are not widely published, the principles are well-established in the broader context of amidation chemistry. Analogous studies on the formation of other N-substituted compounds show that reaction mechanisms can involve complex intermediates like carbocations, depending on the reactants and conditions. core.ac.uk

Catalytic Strategies in the Synthesis of this compound and Related Amides

Catalysis offers a powerful tool for enhancing the efficiency and sustainability of amide synthesis. organicdivision.org By lowering the activation energy of the reaction, catalysts can enable transformations under milder conditions, reduce waste, and improve selectivity. Several catalytic strategies are applicable to the synthesis of this compound.

Transition-Metal Catalysis : Catalysts based on metals like palladium, rhodium, ruthenium, and iron have been developed for C-N bond formation. mdpi.comd-nb.info These catalysts can facilitate the direct coupling of carboxylic acids and amines, often through pathways involving oxidative addition and reductive elimination. For example, an iron-based catalyst could potentially mediate the reductive amination of a derivative of decanoic acid. d-nb.info

Organocatalysis : This strategy employs small, metal-free organic molecules to catalyze the reaction. rsc.org For amide synthesis, common organocatalysts include derivatives of boric acid or specific phosphine (B1218219) oxides, which can act as Lewis acids or activate the carboxylic acid. This approach avoids the cost and potential toxicity associated with residual heavy metals.

Biocatalysis : The use of enzymes, such as lipases or proteases, represents a green catalytic alternative. acs.org These biocatalysts operate in aqueous media under mild temperature and pH conditions, offering high selectivity and minimizing the use of hazardous reagents. An immobilized lipase (B570770) could, in principle, catalyze the direct amidation of decanoic acid with morpholine.

Table 2: Comparison of Catalytic Strategies for Amide Synthesis

| Catalyst Type | Example | Advantages | Potential Application to this compound |

|---|---|---|---|

| Transition-Metal | Palladium, Rhodium, Iron complexes mdpi.comd-nb.info | High turnover numbers, broad substrate scope, can enable difficult couplings. | Direct coupling of decanoic acid and morpholine under mild conditions. |

| Organocatalyst | Boronic acid derivatives, N-heterocyclic carbenes (NHCs) rsc.org | Metal-free, lower toxicity, often less sensitive to air and moisture. | Activation of decanoic acid for nucleophilic attack by morpholine. |

| Biocatalyst | Immobilized Lipase (e.g., Novozym 435) acs.org | Environmentally benign (water as solvent), high selectivity, mild conditions. | Solvent-free or aqueous synthesis of this compound from its parent acid and amine. |

This interactive table compares different catalytic methods that could be applied to the synthesis of this compound.

Exploration of Green Chemistry Principles in this compound Production

Green chemistry is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.gov Applying these principles to the synthesis of this compound can lead to more sustainable and economical production methods. gy4es.orgresearchgate.net

The 12 Principles of Green Chemistry provide a guide for this endeavor:

Prevention : It is better to prevent waste than to treat it after it has been created. acs.org Designing a high-yield synthesis with minimal byproducts is a primary goal.

Atom Economy : Synthetic methods should maximize the incorporation of all materials used into the final product. acs.org A direct amidation of decanoic acid and morpholine, which produces only water as a byproduct, has a much higher atom economy than a route using decanoyl chloride, which produces an equivalent of HCl waste.

Less Hazardous Chemical Syntheses : Methods should use and generate substances with little or no toxicity. This involves avoiding toxic solvents, reagents, and catalysts.

Designing Safer Chemicals : This principle focuses on the final product's properties.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. gy4es.org Exploring solvent-free conditions or using water or bio-based solvents instead of halogenated solvents like dichloromethane is a key green strategy. organicdivision.org

Design for Energy Efficiency : Reactions should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. acs.org

Use of Renewable Feedstocks : Decanoic acid is readily available from renewable plant-based sources like coconut oil, making its use in the synthesis of this compound compliant with this principle.

Reduce Derivatives : Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided because such steps require additional reagents and can generate waste.

Catalysis : Catalytic reagents are superior to stoichiometric reagents. As discussed in the previous section, using catalysts can significantly improve the greenness of the synthesis.

Design for Degradation : Chemical products should be designed so that at the end of their function they break down into innocuous degradation products.

Real-time Analysis for Pollution Prevention : Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. acs.org

Synthesis and Characterization of Deuterated or Isotopically Labelled this compound

The synthesis of isotopically labelled compounds is essential for a variety of scientific applications, including their use as internal standards in quantitative mass spectrometry and as probes in mechanistic studies and NMR spectroscopy. mdpi.comelsevier.comartmolecule.fr For this compound, labelling can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). silantes.com

A straightforward approach to synthesizing deuterated this compound would be to use an isotopically labelled starting material. For example, reacting commercially available decanoic acid-d₁₉ with morpholine under standard amidation conditions would yield N-(decanoyl-d₁₉)morpholine. The isotopic purity of the starting material is crucial for the final product. artmolecule.fr

The characterization of the resulting isotopically labelled compound is critical to confirm the position and extent of labelling.

Mass Spectrometry (MS) is used to confirm the increase in molecular weight corresponding to the number of incorporated isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the exact location of the labels. For instance, in a ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent. In a ¹³C NMR of a ¹³C-labelled compound, specific signals will show enhanced intensity.

Table 3: General Scheme for Synthesis and Characterization of Labelled this compound

| Isotopically Labeled Precursor | Synthetic Step | Characterization Method | Purpose of Confirmation |

|---|---|---|---|

| Decanoic acid-d₁₉ | Amidation with morpholine using a coupling agent (e.g., EDC). | Mass Spectrometry (MS) | Confirms molecular weight increase by 19 Da. |

| Morpholine-¹⁵N | Amidation with decanoyl chloride. | ¹⁵N NMR Spectroscopy | Confirms the presence of the ¹⁵N isotope in the amide nitrogen position. |

This interactive table outlines potential pathways for creating isotopically labeled versions of this compound and the methods used to verify their structure.

Investigations into the Chemical Reactivity and Stability of N Decanoylmorpholine

Kinetic and Thermodynamic Analyses of N-Decanoylmorpholine Reactions

The kinetic and thermodynamic parameters of a chemical reaction are crucial for understanding its rate, feasibility, and energy changes. Kinetic analysis focuses on the rate of reaction and the factors influencing it, often determining parameters like activation energy (Ea) and the pre-exponential factor through methods such as the KAS (Kissinger–Akahira–Sunose), FWO (Flynn–Ozawa–Wall), and Friedman isoconversional methods. mdpi.com Thermodynamic analysis, on the other hand, examines the energy balance of a reaction, calculating changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) to determine the reaction's spontaneity and equilibrium position. mdpi.comopenstax.org

Reactions can be under either kinetic or thermodynamic control. openstax.orgmasterorganicchemistry.com At lower temperatures, reactions are often under kinetic control, where the major product is the one that forms the fastest, even if it is less stable. openstax.org At higher temperatures, reactions may reach equilibrium and are under thermodynamic control, favoring the most stable product. openstax.orgmasterorganicchemistry.com

In the context of this compound, specific research has been conducted on the thermodynamics of its role in solvent extraction. One study calculated the enthalpy of extraction for a species involving this compound, providing insight into the energy changes during this process. researchgate.net However, detailed kinetic analyses, such as the determination of activation energies for its specific reactions, are not extensively detailed in the available literature.

Table 1: Key Parameters in Kinetic and Thermodynamic Analysis

| Parameter | Symbol | Description | Relevance |

| Activation Energy | Ea | The minimum amount of energy required for a reaction to occur. | Determines reaction rate sensitivity to temperature. |

| Enthalpy Change | ΔH | The heat absorbed or released during a reaction at constant pressure. nih.gov | Indicates if a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Entropy Change | ΔS | The measure of the change in disorder or randomness of a system. nih.gov | A positive value indicates increased disorder, often driving spontaneous processes. |

| Gibbs Free Energy | ΔG | The energy available to do useful work during a reaction at constant temperature and pressure. | A negative value indicates a spontaneous reaction. |

Degradation Pathways of this compound under Controlled Conditions (e.g., thermal, hydrolytic, radiolytic)

Forced degradation studies are fundamental in assessing the stability of a chemical compound by subjecting it to various stress conditions, such as hydrolysis, oxidation, photolysis, and thermal stress. researchgate.netlhasalimited.org These studies help to identify likely degradation products and elucidate the pathways through which the compound breaks down. lhasalimited.org The rate of degradation is often studied using kinetic models, such as pseudo-first-order kinetics. nih.gov

Hydrolytic degradation, for instance, involves the breakdown of a substance by reaction with water, and its rate can be highly dependent on pH. researchgate.netnih.gov Studies on other amide-containing compounds have shown that the amide bond can be susceptible to hydrolysis under acidic or alkaline conditions. researchgate.net Thermal degradation investigates the compound's stability at elevated temperatures, while radiolytic degradation examines the effects of ionizing radiation.

While these are standard methodologies for assessing chemical stability, specific studies detailing the thermal, hydrolytic, or radiolytic degradation pathways of this compound itself were not prominently found in the surveyed literature. The identification of its specific degradation products under these controlled conditions remains an area for further investigation.

Chemical Interactions of this compound with Specific Reagents and Solvents (e.g., nitric acid, cyclohexane)

This compound has been specifically studied for its role as an extractant in liquid-liquid extraction systems, particularly involving nitric acid as the aqueous phase and cyclohexane (B81311) as the organic solvent. researchgate.netresearchgate.net These studies are critical for applications in hydrometallurgy and nuclear fuel reprocessing.

Research has demonstrated the use of this compound in cyclohexane for the extraction of Uranium(VI) (U(VI)) from aqueous nitric acid solutions. researchgate.net Investigations into this system have explored the influence of several factors on the efficiency of extraction, measured by the distribution factor. These factors include the concentration of nitric acid, the concentration of the this compound extractant, and the presence of salting-out agents. researchgate.net Furthermore, the composition of the species that is extracted into the organic phase has been determined. researchgate.net

In a similar application, this compound has been part of a synergistic extraction mixture for separating U(VI) from nitric acid solutions. researchgate.net The compound has also been investigated in a system for the quantitative extraction of Hafnium(IV) (Hf(IV)) from 8 M nitric acid using a solution containing di-n-butyl sulfoxide (B87167) (DBSO) dissolved in cyclohexane. researchgate.net

The reaction between the solvent, cyclohexane, and nitric acid can itself be complex, potentially yielding products like nitrocyclohexane (B1678964) and adipic acid, particularly under harsh conditions. cia.govcia.gov However, the studies involving this compound focus on its role as an extractant within this chemical environment.

Table 2: Investigated Extraction Systems Involving this compound

| Metal Ion | Aqueous Phase | Organic Phase Components | Reference |

| Uranium(VI) | Nitric Acid | This compound, Cyclohexane | researchgate.net |

| Uranium(VI) | Nitric Acid | This compound, TBP, Benzene (B151609) | researchgate.net |

| Hafnium(IV) | Nitric Acid | This compound (part of system), DBSO, Cyclohexane | researchgate.net |

Studies on Oxidative and Reductive Transformations of this compound

The oxidative and reductive stability of a compound determines its suitability in chemical environments with oxidizing or reducing agents. Oxidative transformations can occur at various sites in a molecule, while reduction typically involves the addition of hydrogen or the removal of oxygen. For amides, reduction can lead to the formation of corresponding amines.

Heterogeneous catalysis is a common strategy for performing oxidative and reductive transformations of organic molecules. rsc.org For example, alumina-supported palladium catalysts are used for transformations in oxidizing and reducing atmospheres at a wide range of temperatures. rsc.org

However, specific research detailing the oxidative and reductive transformation products and pathways for this compound is not available in the reviewed scientific literature. Model studies on similar functional groups, such as the oxidative transformation of 1,2-dehydro-N-acetyldopamine, indicate that such reactions can be complex and lead to various adducts and polymeric products, but these are not directly transferable to this compound. nih.gov

Advanced Mechanistic Elucidation of this compound Transformations

Elucidating the precise mechanism of a chemical transformation involves identifying all intermediate steps, transition states, and the flow of electrons from reactants to products. Modern mechanistic studies often employ a combination of advanced analytical techniques and computational methods. rsc.org

Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to identify and characterize reactants, intermediates, and products. rsc.org For example, in studying catalyzed esterification reactions, these methods have been used to identify the catalytically active species present under relevant conditions. rsc.org

In addition to experimental techniques, computational chemistry, particularly Density Functional Theory (DFT) calculations, provides powerful insights into reaction mechanisms. DFT can be used to model reaction pathways, calculate the energies of intermediates and transition states, and support proposed mechanisms, such as identifying the rate-determining step. rsc.org

While these methodologies are standard for advanced mechanistic elucidation, their specific application to the transformations of this compound has not been detailed in the surveyed literature. Therefore, the precise, step-by-step mechanisms of its reactions, such as its interaction with metal ions during solvent extraction, remain a subject for future detailed investigation.

Comprehensive Spectroscopic and Advanced Analytical Characterization of N Decanoylmorpholine

Elucidation of Molecular Structure and Conformation via High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are indispensable for determining the precise molecular structure and conformation of organic molecules like N-Decanoylmorpholine. emerypharma.com Advanced Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are primary tools for this purpose. delpharm.comdelpharm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). nih.gov For this compound, ¹H-NMR and ¹³C-NMR spectra would reveal the specific arrangement of atoms.

¹H-NMR: The proton NMR spectrum is anticipated to show distinct signals for the protons of the decanoyl chain and the morpholine (B109124) ring. The integration of these signals corresponds to the number of protons in each unique environment. magritek.com The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the protons on the carbons adjacent to the nitrogen and oxygen atoms of the morpholine ring would appear at different chemical shifts than those in the alkyl chain. High-resolution NMR can also reveal splitting patterns (singlets, doublets, triplets, etc.) due to spin-spin coupling between neighboring protons, which helps to establish the connectivity of the atoms. libretexts.org

¹³C-NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the decanoyl group would be expected to appear at a significantly different chemical shift compared to the alkyl chain carbons and the morpholine ring carbons.

2D-NMR Techniques: Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can further confirm the structure. emerypharma.com COSY identifies protons that are coupled to each other, while HSQC correlates proton signals with their directly attached carbon atoms, providing unambiguous assignments of the ¹H and ¹³C spectra. nih.gov

High-Resolution Mass Spectrometry (HRMS):

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. delpharm.com By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be determined, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₄H₂₇NO₂), the expected exact mass would be calculated and compared to the experimentally determined value. nist.govnist.gov This technique is crucial for confirming the identity of the compound. delpharm.com

Optimization of Chromatographic Separation and Detection Methodologies for this compound in Complex Matrices

The separation and detection of this compound, especially within complex mixtures, necessitates the use of advanced chromatographic techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being a particularly suitable method. researchgate.netrotachrom.comchromatographytoday.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for separating and identifying volatile and semi-volatile compounds. nih.govnist.gov The development of a GC-MS method for this compound involves several key optimization steps:

Column Selection: The choice of the GC column's stationary phase is critical for achieving good separation. A non-polar or mid-polar column, such as one with a 5% phenyl-95% dimethylpolysiloxane phase, is often suitable for a molecule like this compound. researchgate.netobrnutafaza.hr

Temperature Programming: Optimizing the temperature program of the GC oven is essential to ensure adequate separation of this compound from other components in a mixture and to achieve a good peak shape. obrnutafaza.hr

Injection Mode: The choice of injection mode, such as split or splitless, depends on the concentration of the analyte in the sample. obrnutafaza.hr

Mass Spectrometer Parameters: The mass spectrometer settings, including the ionization energy and the mass range scanned, are optimized for sensitive detection and generation of a characteristic mass spectrum. nist.gov

In some cases, derivatization may be employed to improve the volatility or thermal stability of the analyte for GC analysis. chromatographyonline.com However, for this compound, direct analysis is often feasible. The resulting mass spectrum from the MS detector provides a "fingerprint" that can be compared to a library of known spectra for identification. nist.gov

Application of Infrared and Raman Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. uni-siegen.deedinst.com These techniques are valuable for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands corresponding to its functional groups. A strong absorption band is expected in the region of 1630-1680 cm⁻¹ due to the stretching vibration of the tertiary amide carbonyl group (C=O). spectroscopyonline.com The C-N stretching vibrations of the morpholine ring and the amide group would also be present, typically in the 1000-1350 cm⁻¹ region. The C-O-C stretching of the ether linkage in the morpholine ring would likely appear in the 1070-1150 cm⁻¹ range. Additionally, C-H stretching and bending vibrations from the alkyl chain and the morpholine ring would be observed. apacwomen.ac.in

Raman Spectroscopy: Raman spectroscopy also probes molecular vibrations but is based on the scattering of light. uni-siegen.deedinst.com While IR spectroscopy is particularly sensitive to polar bonds, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. americanpharmaceuticalreview.com For this compound, the C-C backbone stretching vibrations of the decanoyl chain would be expected to show strong signals in the Raman spectrum. The symmetric breathing modes of the morpholine ring may also be more prominent in the Raman spectrum. The combined use of IR and Raman spectroscopy provides a more complete vibrational analysis of the molecule. apacwomen.ac.in

Advanced Mass Spectrometric Approaches for this compound Fragmentation Analysis

Advanced mass spectrometric techniques, such as tandem mass spectrometry (MS/MS), provide detailed structural information by analyzing the fragmentation patterns of a selected precursor ion. nationalmaglab.orgshimadzu.com.sgchromatographyonline.commdpi.com

Tandem Mass Spectrometry (MS/MS):

In an MS/MS experiment, the molecular ion of this compound (m/z 241) would be selected and subjected to collision-induced dissociation (CID). nist.govnist.govnationalmaglab.org This process breaks the molecule into smaller, characteristic fragment ions. The analysis of these fragments helps to confirm the structure of the original molecule. researchgate.netlibretexts.orgnih.gov

Expected Fragmentation Pathways:

The fragmentation of this compound is likely to proceed through several key pathways:

Alpha-Cleavage: A common fragmentation for amides is cleavage of the bond alpha to the carbonyl group. This could result in the loss of the C₉H₁₉ alkyl radical, leading to a fragment ion corresponding to the acylium-morpholine moiety.

Cleavage of the Morpholine Ring: The morpholine ring can also undergo fragmentation. A characteristic fragment often observed for morpholine-containing compounds is at m/z 86, corresponding to the morpholinium ion. Another significant fragment at m/z 57 can also be attributed to the morpholine ring.

McLafferty Rearrangement: While less common for tertiary amides, a McLafferty-type rearrangement involving the transfer of a gamma-hydrogen from the decanoyl chain to the carbonyl oxygen could also occur, leading to the elimination of a neutral alkene molecule.

The resulting product ion spectrum provides a detailed fragmentation map that is highly specific to the structure of this compound, enabling its confident identification even in complex samples. miamioh.edu

Interactive Data Table: Key Spectroscopic and Chromatographic Data for this compound

| Analytical Technique | Parameter | Observed/Expected Value | Interpretation |

| Formula | Molecular Formula | C₁₄H₂₇NO₂ | Confirmed by HRMS |

| Molecular Weight | Monoisotopic Mass | 241.2042 u | Calculated from the molecular formula nist.govnist.gov |

| ¹H-NMR | Chemical Shift (δ) | Multiple signals | Protons in different chemical environments |

| Integration | Proportional to # of H | Confirms the number of protons in each environment | |

| Splitting Pattern | Singlets, triplets, etc. | Indicates neighboring protons | |

| ¹³C-NMR | Chemical Shift (δ) | Multiple signals | Carbons in different chemical environments |

| GC-MS | Retention Time | Dependent on method | Characteristic for a specific GC method |

| Mass Spectrum (EI) | Molecular ion (m/z 241) and fragment ions | Fingerprint for identification nist.gov | |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1640 cm⁻¹ | C=O stretch of the tertiary amide |

| ~1115 cm⁻¹ | C-O-C stretch of the morpholine ring | ||

| Tandem MS (MS/MS) | Precursor Ion (m/z) | 241 | Molecular ion of this compound nist.gov |

| Product Ions (m/z) | e.g., 86, 57 | Characteristic fragments of the morpholine ring |

Computational Chemistry and Theoretical Studies of N Decanoylmorpholine

Quantum Chemical Calculations of Electronic Structure, Energetics, and Spectroscopic Properties

Quantum chemistry, a branch of chemistry focused on the application of quantum mechanics, is instrumental in calculating the electronic structure and properties of molecules. wikipedia.org Methods like Density Functional Theory (DFT) are commonly used to model electronic structure and predict spectroscopic data. wikipedia.orgresearchgate.net

Calculations can predict spectroscopic properties, which are crucial for experimental verification. wikipedia.org For instance, theoretical calculations can simulate the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. While experimental IR and mass spectrometry data for N-Decanoylmorpholine are available through resources like the NIST WebBook, quantum chemical calculations provide a theoretical basis for interpreting these spectra. nist.gov

Table 1: Predicted Spectroscopic and Electronic Properties of this compound

This table presents hypothetical data that would be the target of quantum chemical calculations for this compound. Such calculations are typically performed using software packages like Gaussian or ORCA. researchgate.net

| Property | Predicted Value/Description | Method of Calculation |

| HOMO Energy | -7.5 eV | DFT (B3LYP/6-31G) |

| LUMO Energy | 1.2 eV | DFT (B3LYP/6-31G) |

| HOMO-LUMO Gap | 8.7 eV | DFT (B3LYP/6-31G) |

| Dipole Moment | 3.5 D | DFT (B3LYP/6-31G) |

| Key IR Frequencies | C=O stretch: ~1650 cm⁻¹ | DFT Frequency Calculation |

| C-N stretch: ~1420 cm⁻¹ | DFT Frequency Calculation | |

| C-O-C stretch: ~1115 cm⁻¹ | DFT Frequency Calculation |

Note: The values in this table are illustrative and represent typical outcomes for similar molecules. Actual calculated values may vary based on the specific level of theory and basis set used.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. github.io These simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular behavior. github.io For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in a vacuum, in an aqueous solution, or within a lipid bilayer.

In a vacuum, simulations would highlight the intrinsic flexibility of the decanoyl chain and the conformational dynamics of the morpholine (B109124) ring. When placed in water, the polar morpholine group is expected to interact favorably with water molecules, while the nonpolar decanoyl tail would exhibit hydrophobic behavior, likely collapsing upon itself to minimize contact with the solvent.

Simulating this compound within a model cell membrane (a lipid bilayer) would be particularly insightful. These simulations could predict its orientation and depth of insertion into the bilayer, the dynamics of its acyl chain relative to the surrounding lipids, and its potential to disrupt or stabilize the membrane structure. Such studies are crucial for understanding the interactions of amphiphilic molecules with biological systems.

Table 2: Parameters for a Typical Molecular Dynamics Simulation of this compound

This table outlines the typical parameters that would be defined for an MD simulation, often carried out using software like Amber or Gromacs. ucsf.edu

| Parameter | Setting/Value | Rationale |

| Force Field | AMBER, CHARMM | Standard force fields for biomolecular simulation. |

| Solvent Model | TIP3P Water | A common explicit water model for aqueous simulations. |

| Ensemble | NPT (Isothermal-isobaric) | Simulates constant particle number, pressure, and temperature, mimicking laboratory conditions. dtu.dk |

| Temperature | 310 K (37 °C) | Represents human body temperature. |

| Pressure | 1 bar | Standard atmospheric pressure. |

| Simulation Time | 100 ns | A typical timescale to observe significant conformational changes and interactions. |

Theoretical Prediction of Reactivity and Stability Parameters for this compound

The reactivity and stability of a molecule can be predicted using theoretical concepts derived from quantum chemistry. scirp.org Parameters such as the HOMO-LUMO gap, electronegativity, chemical hardness, and electrophilicity index provide a quantitative measure of a molecule's tendency to participate in chemical reactions.

A large HOMO-LUMO gap, as suggested by the illustrative data, would indicate high kinetic stability, meaning the molecule is less likely to undergo electronic transitions and subsequent reactions. scielo.org.mx The distribution of electrostatic potential on the molecular surface can identify regions susceptible to nucleophilic or electrophilic attack. For this compound, the carbonyl oxygen would be a site of negative potential (nucleophilic), while the carbonyl carbon would be a site of positive potential (electrophilic).

The stability of the amide bond is a critical factor. Theoretical calculations can determine the energy barrier for its hydrolysis, providing insight into the molecule's stability in aqueous environments. The stability can also be influenced by the substituents on the morpholine ring or the acyl chain. rsc.org

Table 3: Calculated Reactivity Descriptors for this compound

This table provides examples of reactivity descriptors that can be calculated from the energies of the frontier molecular orbitals (HOMO and LUMO).

| Reactivity Descriptor | Formula | Predicted Value (Illustrative) | Interpretation |

| Ionization Potential (I) | -E(HOMO) | 7.5 eV | Energy required to remove an electron. |

| Electron Affinity (A) | -E(LUMO) | -1.2 eV | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | 3.15 eV | A measure of the ability to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | 4.35 eV | Resistance to change in electron distribution. |

| Global Electrophilicity (ω) | χ² / (2η) | 1.14 eV | A measure of the propensity to accept electrons. |

Note: These values are derived from the illustrative HOMO/LUMO energies in Table 1 and serve as examples of how reactivity parameters are generated.

Development of Structure-Reactivity/Property Relationship Models for this compound Analogues

Structure-Reactivity or Structure-Property Relationships (SRR/SPR) aim to correlate the structural features of a series of molecules with their chemical reactivity or physical properties. nih.gov By systematically modifying the structure of this compound, for example, by varying the length of the acyl chain or introducing substituents on the morpholine ring, a library of analogues can be created for computational study.

For each analogue, the same set of quantum chemical and molecular dynamics calculations can be performed to generate a dataset of descriptors (e.g., HOMO/LUMO energies, dipole moment, solubility). Statistical methods or machine learning algorithms can then be used to build a model that links these descriptors to a specific property of interest. nih.gov

For instance, a Quantitative Structure-Activity Relationship (QSAR) model could be developed to predict the membrane permeability of this compound analogues based on calculated descriptors like lipophilicity (XlogP) and molecular size. uni.lu Such models are invaluable in medicinal chemistry and materials science for rationally designing new molecules with desired properties, reducing the need for extensive experimental synthesis and testing. chemrxiv.orgmmv.org The development of these models relies on connecting molecular-level properties to macroscopic behavior. nih.gov

Role of N Decanoylmorpholine in Chemical Processes and Materials Science Applications

Functionality as an Extraction Solvent in Metal Ion Separations and Partitioning Systems

N-Decanoylmorpholine has been identified as a component in synergistic solvent extraction systems for the separation of metal ions. For instance, its use in combination with tributyl phosphate (B84403) (TBP) in a benzene (B151609) diluent has been reported for the synergic extraction of Uranium(VI) from aqueous nitric acid solutions. researchgate.net Solvent extraction is a crucial technique in hydrometallurgy for purifying solutions derived from ores and waste materials, enabling the separation and concentration of various metals. medcraveonline.com The efficiency of such systems is often enhanced by the synergistic effect of multiple extractants.

The design of effective heterocyclic ligands is paramount for the successful partitioning and separation of metal ions, such as distinguishing actinides(III) from lanthanides(III). oecd-nea.org For a ligand to be an effective extraction reagent, it must be capable of fully occupying the primary coordination sphere of the target metal ion. oecd-nea.org The selection of appropriate extractants and diluents is critical, as their properties can significantly influence the extraction and stripping stages of the process. The development of advanced extraction chromatography resins also plays a role in metal ion separations, offering advantages like rapid processing and reduced waste generation. osti.gov

Below is a table summarizing the components of a synergistic extraction system involving this compound:

| Metal Ion | Extraction System Components | Aqueous Phase | Reference |

| Uranium(VI) | This compound-TBP in benzene | Nitric acid solution | researchgate.net |

Presence and Behavior of this compound in Bio-based Material Conversion Processes

This compound has been identified as a compound present in the bio-oil produced from the hydrothermal liquefaction (HTL) of various biomass sources, including microalgae and sewage sludge. scispace.comnsf.govmdpi.com HTL is a thermochemical process that converts wet biomass into bio-crude oil, along with aqueous, solid, and gaseous co-products. nsf.govresearchgate.net The composition of the resulting bio-oil is complex, containing a wide array of organic compounds.

In studies on the HTL of the microalga Cyanidioschyzon merolae, this compound was detected in the bio-crude oil. nsf.gov Similarly, research on the HTL of other algae has also reported the presence of this compound in the bio-oil fraction. scispace.comcore.ac.uk Its formation is linked to the reactions of lipids and proteins present in the biomass under HTL conditions. core.ac.uk Specifically, proteins depolymerize into amino acids, which can then undergo deamination to form organic acids or decarboxylation to produce amines. tamuc.edu

The recycling of the aqueous phase in the HTL process, a strategy to improve process efficiency, has been shown to influence the composition of the bio-crude. For instance, in the HTL of sewage sludge, the recycling of the aqueous phase after treatment with activated carbon led to changes in the concentration of various compounds in the bio-crude, including this compound. mdpi.com

The following table displays the relative peak area of this compound found in bio-crude from sewage sludge HTL with and without aqueous phase recycling:

| Recycling Round | Condition | This compound Peak Area (%) | Reference |

| R0 | No Recycle | 3.22 | mdpi.com |

| R1-AC | 1st Recycle with Activated Carbon Treatment | 5.69 | mdpi.com |

| R2-AC | 2nd Recycle with Activated Carbon Treatment | 3.36 | mdpi.com |

| R3-AC | 3rd Recycle with Activated Carbon Treatment | 3.29 | mdpi.com |

| R4-AC | 4th Recycle with Activated Carbon Treatment | 2.33 | mdpi.com |

Interactions of this compound with Polymeric and Elastomeric Materials in Chemical Systems

The interaction of chemical compounds with polymeric and elastomeric materials is a critical consideration in many applications, such as in the evaluation of materials for use in drug product packaging and delivery systems. researchgate.net Extractables and leachables studies are performed to identify and quantify substances that may migrate from these materials.

In a study characterizing extractables from materials used in parenteral and ophthalmic drug products, this compound was identified as a non-volatile organic extractable from a specific type of rubber material following sealed vessel extraction. pqri.org The interaction between a chemical and a polymer or elastomer can involve processes like swelling and the extraction of material components. researchgate.net For example, n-decane has been shown to extract materials from nitrile O-rings. researchgate.net The nature of these interactions depends on the specific chemical and the composition of the polymeric material. researchgate.net

The table below shows data from an extractables study where this compound was detected.

| Material | Analysis Type | Compound Detected | CAS Number | Amount (µg/g) | Reference |

| BB Rubber | Non-Volatile Organic Extractables (LC Analysis) | n-Decanoyl Morpholine (B109124) | 5299-65-0 | 0.36 | pqri.org |

Potential Applications of this compound in Advanced Materials Synthesis or Modification

While direct applications of this compound in the synthesis of advanced materials are not extensively documented, its chemical structure suggests potential roles. The field of advanced materials synthesis is broad, covering the development of new materials with specific functionalities for applications in energy, electronics, and medicine. scilit.comvut.cz

The modification of material surfaces and the synthesis of functional polymers are key areas of research. For instance, the introduction of specific functional groups can tune the properties of materials. mdpi.com The interaction of polymers with other molecules through mechanisms like hydrogen bonding can be used to create materials with enhanced mechanical properties. rsc.org

Given that this compound contains both a polar morpholine head and a nonpolar decanoyl tail, it could potentially be investigated as a modifying agent or a building block in the synthesis of new polymers or surfactants for specialized applications. The development of new organic molecules for use in hybrid materials is an active area of research. vut.czcinn.es For example, nitrogen-doped carbon materials have shown promise in various applications due to their enhanced properties. mdpi.comfrontiersin.org The nitrogen atom in the morpholine ring of this compound could be of interest in the context of creating nitrogen-containing functional materials.

Environmental Dynamics and Biorefinery Context of N Decanoylmorpholine

Occurrence and Distribution of N-Decanoylmorpholine in Products and By-products of Biorefinery Processes

This compound has been identified as a nitrogenous compound formed during the thermochemical conversion of biomass. Its presence is particularly noted in the products derived from processes like hydrothermal liquefaction (HTL) and in the emissions from biofuels. Biorefinery feedstocks rich in proteins and lipids, such as microalgae and food waste, are potential precursors to the formation of N-acylmorpholines like this compound.

During biorefinery operations, particularly HTL, biomass is converted into four main product fractions: bio-crude oil, an aqueous phase, a solid residue (bio-char), and a gaseous phase. nsf.gov Nitrogen-containing compounds, originating from the protein and amino acid content of the feedstock, are distributed among these fractions. acs.orgresearchgate.net this compound, being a relatively non-polar molecule due to its long alkyl chain, is expected to preferentially partition into the bio-crude oil phase. However, some portion may also be found in the aqueous phase, depending on the specific process conditions.

Research has detected this compound in various contexts related to biomass conversion:

Diatom Feedstock: It has been listed as a characteristic compound in diatom biomass, a potential feedstock for biofuels. scispace.comnrel.gov

Biodiesel Emissions: The compound has been identified among the CHON (carbon, hydrogen, oxygen, nitrogen) compounds in particles emitted from biodiesel-fueled engines. qut.edu.au

The distribution of nitrogenous compounds is a critical factor in the quality of bio-crude oil, as high nitrogen content can lead to the formation of NOx emissions upon combustion and can poison catalysts during upgrading processes. Consequently, understanding the formation and partitioning of compounds like this compound is essential for optimizing biorefinery processes.

Table 1: Occurrence of this compound in Biorefinery-Related Materials

| Biorefinery Context | Product/By-product | Detection Details | Reference |

|---|---|---|---|

| Feedstock Characterization | Diatom Biomass | Identified as a characteristic compound of the feedstock. | scispace.comnrel.gov |

| Biofuel Combustion | Biodiesel Particulate Emissions | Detected as a nitrogen-containing organic compound in emission particles. | qut.edu.au |

| Biomass Conversion (General) | Bio-crude / Aqueous Phase | As a nitrogenous compound, it partitions between the oil and water phases during processes like hydrothermal liquefaction. | acs.org |

Environmental Transformation and Fate of this compound in Natural and Engineered Systems

The environmental fate of this compound is determined by its susceptibility to biological and chemical degradation processes and its potential for persistence. As a molecule combining a fatty acid amide and a morpholine (B109124) ring, its transformation pathways involve the breakdown of these two components.

Biodegradation: The biodegradation of this compound has not been extensively studied directly. However, inferences can be drawn from studies on its constituent parts: the decanoyl (n-alkane) chain and the morpholine ring.

Decanoyl Chain: The C10 alkyl chain is a fatty acid derivative. Aliphatic hydrocarbons (n-alkanes) are known to be biodegradable by a wide range of microorganisms, including bacteria, fungi, and algae. enviro.wikifrontiersin.org The typical aerobic degradation pathway involves the terminal or sub-terminal oxidation of the alkane chain to form an alcohol, which is then further oxidized to an aldehyde and a fatty acid. researchgate.net This fatty acid can then enter the beta-oxidation cycle.

Morpholine Ring: The morpholine ring's biodegradability has been studied in the context of other morpholine-containing compounds. For instance, N-nitrosomorpholine has been shown to undergo anaerobic biodegradation, leading to the transient accumulation of morpholine. nih.gov This suggests that the morpholine ring itself can be cleaved by microbial action under certain environmental conditions.

The presence of both a readily biodegradable alkyl chain and a potentially cleavable heterocyclic ring suggests that this compound is unlikely to be completely recalcitrant. The amide linkage connecting the two parts is also a potential site for enzymatic hydrolysis.

Chemical Persistence: Chemical persistence refers to the resistance of a substance to degradation by chemical processes such as hydrolysis or photolysis. europa.eu Compounds that are highly resistant are often termed "persistent organic pollutants" (POPs). europa.eunih.gov

The stability of the amide bond in this compound would be a key factor in its chemical persistence. While amides are generally stable, they can undergo hydrolysis under acidic or basic conditions, although this process is often slow without enzymatic catalysis. The morpholine ring is a saturated heterocycle and is generally stable. The long alkyl chain does not possess functional groups that are particularly susceptible to abiotic degradation pathways like photolysis in the absence of photosensitizers.

Table 2: Potential Environmental Transformation Pathways for this compound

| Transformation Process | Component Targeted | Description | Reference |

|---|---|---|---|

| Aerobic Biodegradation | Decanoyl (Alkyl) Chain | Microbial oxidation of the alkyl chain, likely initiating at the terminal methyl group, leading to fatty acid metabolism. | frontiersin.orgresearchgate.net |

| Anaerobic Biodegradation | Morpholine Ring | Potential for reductive degradation and ring cleavage, as observed with related morpholine compounds. | nih.gov |

| Enzymatic Hydrolysis | Amide Bond | Cleavage of the amide bond by amidase enzymes, separating the molecule into decanoic acid and morpholine. | N/A |

| Chemical Hydrolysis | Amide Bond | Slow cleavage of the amide bond under strong acidic or basic conditions, contributing to gradual degradation. | N/A |

Strategies for Nitrogen Management and Valorization in Biorefinery Systems Containing this compound

High nitrogen content in bio-crude is a significant challenge for biorefineries. Therefore, managing the nitrogen from feedstocks is crucial for producing high-quality fuels and creating a sustainable, circular bioeconomy. These strategies are directly applicable to systems where this compound and other nitrogenous compounds are formed.

The primary goals of nitrogen management are to:

Minimize the incorporation of nitrogen into the bio-crude oil.

Recover nitrogen from by-product streams (primarily the aqueous phase) for valorization.

Several strategies are being explored to achieve these goals:

Two-Stage Hydrothermal Liquefaction: This approach involves a lower-temperature pretreatment stage to hydrolyze proteins and extract a significant portion of the feedstock's nitrogen into the aqueous phase. researchgate.net The remaining solid, now with a lower nitrogen content, is then subjected to higher-temperature HTL to produce a higher-quality bio-crude. researchgate.netacs.org This method has been shown to recover up to 75% of the nitrogen in the aqueous phase from food waste. acs.org

Aqueous Phase Recycling and Nutrient Recovery: The nitrogen-rich aqueous phase from HTL is a potential source of valuable nutrients. nsf.gov This stream can be recycled as a nutrient medium for cultivating algae, the biorefinery feedstock, thereby closing the nutrient loop. nsf.gov

Biological and Chemical Treatment of Aqueous Phase: The aqueous phase can be treated to convert organic nitrogen into more readily usable inorganic forms or other valuable products. Mycoremediation using fungi like Trametes versicolor has been shown to increase inorganic nitrogen (ammonia and nitrate) in HTL aqueous phase. nih.gov Other treatments like anaerobic digestion can convert organic compounds in the aqueous phase into biogas, although nitrogen-containing heterocyclic compounds can be inhibitory. rsc.org Wet oxidation is another advanced approach being considered for treating HTL wastewater. ieabioenergy.com

Adsorption: Using adsorbents like activated carbon can remove organic compounds, including nitrogenous ones, from the aqueous phase before it is recycled or discharged. researchgate.net

Table 3: Nitrogen Management and Valorization Strategies in Biorefineries

| Strategy | Principle | Objective | Reference |

|---|---|---|---|

| Two-Stage HTL | Separates protein hydrolysis (low temp) from biomass liquefaction (high temp). | Partition nitrogen into the aqueous phase, reducing nitrogen content in bio-crude. | researchgate.net |

| Aqueous Phase Recycling | Utilizes the nutrient-rich (N, P) aqueous stream as a culture medium. | Recycle nitrogen to grow new biomass feedstock (e.g., algae), creating a circular system. | nsf.gov |

| Mycoremediation | Fungal treatment to convert organic nitrogen to inorganic forms. | Increase the availability of inorganic nitrogen (NH3/NH4+, NO3-) for use as fertilizer. | nih.gov |

| Anaerobic Digestion | Microbial conversion of organic matter in the aqueous phase to methane. | Produce biogas while treating the wastewater stream. | rsc.org |

Life Cycle Assessment Considerations for this compound in Sustainable Chemical Production

A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product or service throughout its entire life cycle, from raw material extraction to end-of-life. europa.eugreenflex.com For a bio-based chemical like this compound produced in a biorefinery, an LCA provides a framework for assessing its sustainability.

The LCA framework consists of four main phases: Goal and Scope Definition, Life Cycle Inventory (LCI), Life Cycle Impact Assessment (LCIA), and Interpretation. ncsu.edu

Key considerations for an LCA of this compound would include:

Raw Material Acquisition: The environmental impact of cultivating and harvesting the biomass feedstock (e.g., algae, agricultural waste). This includes land use, water consumption, and fertilizer inputs. ecochain.com

Manufacturing Process: The energy and material inputs for the biorefinery process (e.g., HTL). This stage accounts for the majority of the carbon footprint and other emissions from production. novonordisk.com

Nitrogen Management: The fate of nitrogen is a critical impact category. An effective nitrogen valorization strategy, as discussed in section 7.3, would significantly improve the environmental profile by preventing eutrophication from nitrogen discharge and reducing the need for synthetic fertilizer production, which is an energy-intensive process. europa.euoci-global.com

Product Use and End-of-Life: The environmental fate of this compound after its use. Its biodegradability (as discussed in 7.2) is a crucial factor. A readily biodegradable chemical has a much lower environmental persistence and accumulation risk compared to a POP. europa.eu

The ultimate goal is to ensure that the production and use of this compound within a biorefinery context contribute positively to a circular economy, where waste is minimized, resources are reused, and environmental impacts are mitigated. mdpi.com

Table 4: Key Stages and Considerations in a Life Cycle Assessment for this compound

| LCA Stage | Key Considerations for this compound | Potential Impacts/Benefits | Reference |

|---|---|---|---|

| Goal and Scope | Defining the system boundaries (e.g., "cradle-to-grave" or "cradle-to-gate") and the functional unit. | Frames the entire assessment. | greenflex.comncsu.edu |

| Life Cycle Inventory (LCI) | Quantifying inputs (biomass, energy, water) and outputs (this compound, by-products, emissions, waste). | Data collection phase; critical for accuracy. | ecochain.com |

| Life Cycle Impact Assessment (LCIA) | Evaluating impacts like global warming potential, eutrophication, water use, and ecotoxicity. | Translates inventory data into environmental impact scores. Nitrogen management directly affects eutrophication potential. | europa.eu |

| Interpretation | Analyzing results to identify environmental hotspots and opportunities for improvement (e.g., optimizing nitrogen valorization). | Provides actionable insights for improving sustainability. | ncsu.edu |

Research on N Decanoylmorpholine Derivatives and Analogues

Synthesis and Comprehensive Characterization of Novel N-Decanoylmorpholine Derivatives

The synthesis of novel derivatives of this compound, and more broadly N-acylmorpholines, involves well-established chemical transformations. A common route to N-acylmorpholines is the acylation of the parent morpholine (B109124) ring. This can be achieved through various methods, such as the reaction of morpholine with an acyl chloride or an acid anhydride.

A specific example is the synthesis of N-acyl-morpholine-4-carbothioamides. researchgate.net This multi-step process begins with the conversion of a carboxylic acid (such as decanoic acid) into its corresponding acyl chloride using a reagent like thionyl chloride. The acyl chloride is then reacted with potassium thiocyanate (B1210189) to form an acyl isothiocyanate intermediate. Finally, the reaction of this intermediate with morpholine yields the desired N-acyl-morpholine-4-carbothioamide derivative. The structures of these synthesized compounds are typically confirmed using spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR). researchgate.netuctm.edu

The general synthetic pathway for N-acyl-morpholine-4-carbothioamides is outlined below:

Acid to Acyl Chloride: R-COOH + SOCl₂ → R-COCl

Acyl Chloride to Acyl Isothiocyanate: R-COCl + KSCN → R-CONCS

Formation of N-Acyl-morpholine-4-carbothioamide: R-CONCS + Morpholine → R-CONHCS-N(CH₂CH₂)₂O

Researchers have successfully synthesized a series of these derivatives with excellent yields, which were then purified by recrystallization. researchgate.net

Table 1: Examples of Synthesized N-Acyl-morpholine-4-carbothioamide Derivatives and Reported Yields

| Compound ID | Acyl Group (R-CO) | Yield (%) |

|---|---|---|

| 5a | Benzoyl | 70-90 |

| 5j | 4-Nitrobenzoyl | 70-90 |

Data sourced from a study on the synthesis of N-acyl-morpholine-4-carbothioamides. researchgate.net

Another synthetic approach involves the ferrous ion-initiated SRN1 (Substitution Nucleophilic Radical Chain) reaction. This method has been used for the reaction of halogenoarenes with the sodium enolates of N-acetylmorpholine and other higher N-acylmorpholines to produce arylacetamides and arylalkanamides in good to excellent yields. capes.gov.br

Comparative Studies of Chemical Reactivity and Stability across the N-Acylmorpholine Class (e.g., N-Acetylmorpholine)

The chemical reactivity of N-acylmorpholines is largely dictated by the amide functional group, which consists of a carbonyl group attached to the nitrogen atom of the morpholine ring. The nitrogen atom's lone pair of electrons can be delocalized into the carbonyl group, which stabilizes the amide bond and makes it less reactive than, for example, the carbonyl group in a ketone or an aldehyde. scirp.org

Theoretical studies comparing isomers with carbon-oxygen and carbon-nitrogen bonds provide insight into this stability. Generally, amides are less reactive toward nucleophilic attack than corresponding acids or esters because the electron-donating effect from the nitrogen atom stabilizes the carbonyl group. scirp.org This inherent stability is a key characteristic of the N-acylmorpholine class.

However, the N-acylmorpholine structure is not inert. The presence of the acyl group influences the chemical properties compared to the parent morpholine molecule. For instance, N-acylpiperidines and N-acylmorpholines can undergo anodic methoxylation, a type of electrochemical oxidation. researchgate.net The reactivity in such reactions is dependent on factors like the specific N-acyl group and the reaction conditions. researchgate.net

N-acylmorpholines also exhibit stability under specific industrial conditions. They have been identified as suitable solvents for use in processes for preparing polymer dispersions, such as polyurethanes. google.comgoogle.com Their use in this context suggests they are stable at the temperatures and in the presence of the reagents, such as diisocyanates, used in polyurethane chemistry. google.comgoogle.com The stability of the N-acylmorpholine structure is crucial for its function as a solvent that does not interfere with the polymerization process.

Exploration of Structure-Activity/Property Relationships within this compound Analogues

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity or physical properties. plos.org For N-acylmorpholine analogues, a key structural variable is the nature of the N-acyl group, particularly the length and characteristics of the alkyl chain.

A study on a series of tetraalkylammonium salts derived from N-methyl morpholine explored the impact of alkyl chain length on antibacterial efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA). scilit.com The findings demonstrated a clear relationship between the chain length and bactericidal effects. Analogues with longer alkyl chains, specifically from n-dodecyl (C12) to n-hexadecyl (C16), exhibited the highest potency, with Minimum Inhibitory Concentration (MIC) values as low as 3.9 μg/mL. scilit.com In contrast, derivatives with shorter alkyl chains were inactive. scilit.com This suggests that the lipophilicity conferred by the long alkyl chain, such as the decanoyl (C10) group in this compound, is a critical factor for this specific biological activity, likely by facilitating interaction with or disruption of the bacterial cell membrane.

Table 2: Relationship Between Alkyl Chain Length and Antibacterial Activity in Morpholine Derivatives

| Alkyl Chain Length | Antibacterial Activity against MRSA |

|---|---|

| Short (e.g., < C10) | Inactive |

| Long (C12 - C16) | Highest bactericidal effect |

Data interpretation based on a study of N-methyl morpholine derivatives. scilit.com

This principle, where lipophilicity enhances biological activity, is a recurring theme in medicinal chemistry. For other classes of morpholine-containing compounds, SAR studies have revealed that substitutions on aromatic rings attached to the morpholine moiety can also significantly influence activity. For example, the position of a substituent on a phenyl ring can dramatically alter the anti-invasive properties of a brartemicin analogue. mdpi.com Similarly, in a series of rimcazole (B1680635) analogues, aromatic substitutions on the carbazole (B46965) ring were generally found to reduce binding affinity at the dopamine (B1211576) transporter. nih.gov These studies underscore the importance of systematic structural modification to optimize the desired properties of morpholine-based compounds.

Diversified Research Applications of Related Morpholine-Based Compounds

The morpholine ring is recognized as a "privileged pharmacophore" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds and its ability to improve properties like solubility and potency. sci-hub.seresearchgate.net This has led to extensive research into morpholine-based compounds for various therapeutic applications.

Key Research Areas:

Pharmaceuticals: Morpholine derivatives are integral to the development of drugs across numerous categories. They serve as building blocks for antibiotics (e.g., Linezolid), anticancer agents (e.g., Gefitinib), antidepressants, and antifungals. e3s-conferences.orgbiosynce.com For instance, novel azole derivatives containing an N-acylmorpholine ring have been synthesized and evaluated for their antifungal activity. acs.orgnih.govacs.org The morpholine moiety can enhance a molecule's pharmacokinetic properties, allowing it to better interact with biological targets like enzymes or receptors. sci-hub.sebiosynce.com

Agrochemicals: In the agrochemical industry, research explores morpholine derivatives for use as fungicides and herbicides. e3s-conferences.orgontosight.ai The need for more effective and sustainable agricultural solutions continues to drive the development of new morpholine-based agrochemicals. e3s-conferences.org

Corrosion Inhibition: Morpholine and its derivatives are effective corrosion inhibitors, particularly in steam boiler and pipeline systems. e3s-conferences.orgnih.gov They function by neutralizing acidic components like carbon dioxide and maintaining an appropriate pH. nih.gov

Materials Science: Morpholine-based compounds have found applications in polymer and materials science. They can act as curing agents for epoxy resins, cross-linking to form a rigid three-dimensional network and improving the mechanical properties of the final material. e3s-conferences.orgbiosynce.com They are also used as stabilizers and antioxidants in various industrial products. nih.gov

Chemical Synthesis: The morpholine functional group is a versatile tool in organic synthesis. biosynce.com It is used as a solvent and a catalyst in various chemical reactions and as a building block for creating more complex molecules. e3s-conferences.org For example, morpholine derivatives are used in the formulation of emulsifying agents for water-resistant waxes and polishes. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-Acetylmorpholine |

| N-acyl-morpholine-4-carbothioamides |

| N-methyl morpholine |

| Linezolid |

| Gefitinib |

| Rimcazole |

| Brartemicin |

| Thionyl chloride |

| Potassium thiocyanate |

| Halogenoarenes |

Concluding Perspectives and Future Research Directions for N Decanoylmorpholine

Emerging Research Frontiers and Unexplored Aspects of N-Decanoylmorpholine Chemistry

The scientific inquiry into this compound is entering a new phase, with emerging research frontiers pointing toward previously unexplored aspects of its chemistry. mdpi.com While traditionally recognized in specific industrial applications, its potential is being reconsidered in broader contexts. Current research is beginning to probe its role and identification in complex chemical mixtures, such as in the analysis of biofuel constituents and in leachables from materials used in pharmaceutical packaging. core.ac.ukresearchgate.netpqri.org For instance, this compound has been identified as a component in the characterization of materials used for parenteral and ophthalmic drug products. researchgate.netpqri.org

A significant area of emerging interest lies in understanding the formation and degradation pathways of this compound under various environmental and industrial conditions. Its detection in studies of emissions from biodiesel combustion suggests its potential formation as a byproduct, opening up new avenues for research into its environmental fate and toxicology. qut.edu.au Furthermore, its use as a synergic agent in the extraction of metal ions like Hafnium(IV) and Uranium(VI) from acidic solutions highlights a functional aspect of its chemistry that warrants deeper investigation. researchgate.net The efficiency of this compound in these processes, particularly in combination with other reagents like tributyl phosphate (B84403) (TBP), suggests a complex interplay of coordination chemistry that is not yet fully understood. researchgate.net

Unexplored aspects also include its potential as a building block or precursor in the synthesis of more complex molecules. The morpholine (B109124) ring and the decanoyl chain offer distinct reactive sites that could be exploited for the creation of novel compounds with tailored properties. Future research could focus on derivatization of the this compound structure to develop new classes of surfactants, corrosion inhibitors, or biologically active molecules. The study of its self-assembly properties in solution and at interfaces also represents a promising, yet largely untouched, area of research.

Synergistic Opportunities in Interdisciplinary this compound Research